molecular formula C14H32OSi B14699358 1-Triethylsilyloxyoctane CAS No. 17957-36-7

1-Triethylsilyloxyoctane

Cat. No.: B14699358
CAS No.: 17957-36-7
M. Wt: 244.49 g/mol
InChI Key: IJXDEDZSOMNZCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Triethylsilyloxyoctane is an organosilicon compound featuring a triethylsilyl (TES) group (-Si(C₂H₅)₃) attached via an oxygen atom to the terminal carbon of an octane chain. This structure confers unique physicochemical properties, such as enhanced hydrophobicity and thermal stability compared to non-silylated analogs. Silyl ethers like this are often employed as protective groups in organic synthesis, intermediates for surface modification, or precursors for silicone-based materials.

Properties

CAS No.

17957-36-7

Molecular Formula

C14H32OSi

Molecular Weight

244.49 g/mol

IUPAC Name

triethyl(octoxy)silane

InChI

InChI=1S/C14H32OSi/c1-5-9-10-11-12-13-14-15-16(6-2,7-3)8-4/h5-14H2,1-4H3

InChI Key

IJXDEDZSOMNZCW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCO[Si](CC)(CC)CC

Origin of Product

United States

Preparation Methods

1-Triethylsilyloxyoctane can be synthesized through various methods. One common synthetic route involves the reaction of octanol with triethylchlorosilane in the presence of a base such as pyridine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silane . The general reaction scheme is as follows:

Octanol+TriethylchlorosilaneThis compound+Hydrochloric Acid\text{Octanol} + \text{Triethylchlorosilane} \rightarrow \text{this compound} + \text{Hydrochloric Acid} Octanol+Triethylchlorosilane→this compound+Hydrochloric Acid

Industrial production methods often involve similar reactions but are scaled up and optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

1-Triethylsilyloxyoctane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols and siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: It can act as a hydride donor in reduction reactions, often using reagents like lithium aluminum hydride.

    Substitution: The silicon-oxygen bond can be cleaved and substituted with other functional groups. .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields silanols, while reduction with lithium aluminum hydride produces silanes .

Scientific Research Applications

1-Triethylsilyloxyoctane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Triethylsilyloxyoctane involves its ability to form stable silicon-oxygen bonds. This stability is due to the strong affinity of silicon for oxygen, which makes the compound resistant to hydrolysis and oxidation under mild conditions. The molecular targets and pathways involved depend on the specific application. For example, in organic synthesis, it acts as a protecting group by temporarily masking reactive hydroxyl groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Silyl Groups

a. Trimethylsilyl (TMS) Ethers

  • Example : 1-(Trimethylsiloxy)-1,3-butadiene (CAS 6651-43-0)
    • Molecular Formula : C₇H₁₄OSi
    • Molecular Weight : 142.28 g/mol .
    • Key Differences :
  • The smaller trimethylsilyl group reduces steric hindrance compared to triethylsilyl, increasing reactivity in nucleophilic substitutions.
  • Lower thermal stability due to weaker Si-O bonds in TMS ethers compared to TES analogs (inferred from general organosilicon chemistry).

b. Triethoxysilyl Ethers

  • Example : Methyltriethoxysilane (CAS 2031-67-6)
    • Molecular Formula : C₇H₁₈O₃Si
    • Molecular Weight : 178.30 g/mol .
    • Key Differences :
  • Ethoxy groups (-OCH₂CH₃) enhance hydrolytic stability, making triethoxysilyl derivatives more suitable for sol-gel processes and surface coatings.
  • Bulkier substituents reduce volatility; methyltriethoxysilane has a higher boiling point (~143°C) compared to TES-octane derivatives (estimated lower volatility due to longer alkyl chain).
Fluorinated Silanes
  • Example : 1H,1H,2H,2H-全氟辛基三甲氧基硅烷 (CAS 85857-16-5)
    • Molecular Formula : C₁₁H₁₃F₁₃O₃Si
    • Key Differences :
  • Fluorinated chains impart extreme hydrophobicity and oleophobicity, making this compound superior for water-repellent coatings compared to non-fluorinated 1-triethylsilyloxyoctane .
  • Higher chemical inertness due to C-F bonds, but increased environmental persistence concerns.
Aromatic Silyl Ethers
  • Example : 1-Phenyl-1-trimethylsilyloxyethylene (CAS 31469-15-5)
    • Molecular Formula : C₁₁H₁₆OSi
    • Molecular Weight : 192.33 g/mol .
    • Key Differences :
  • The phenyl group increases conjugation stability, making such compounds useful in enolate chemistry and polymer precursors.
  • Reduced solubility in aliphatic solvents compared to aliphatic silyl ethers like this compound.

Data Table: Comparative Properties of Selected Silyl Ethers

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Applications Stability Notes
This compound N/A* C₁₄H₃₂OSi 244.50 (calc.) Protective groups, intermediates High thermal stability (inferred)
1-(Trimethylsiloxy)-1,3-butadiene 6651-43-0 C₇H₁₄OSi 142.28 Diels-Alder reactions Air/moisture sensitive
Methyltriethoxysilane 2031-67-6 C₇H₁₈O₃Si 178.30 Surface coatings, adhesives Hydrolytically stable
Fluorinated octylsilane 85857-16-5 C₁₁H₁₃F₁₃O₃Si 502.35 Water-repellent coatings Chemically inert
1-Phenyl-1-TMS-oxyethylene 31469-15-5 C₁₁H₁₆OSi 192.33 Enolate chemistry, polymers Conjugation-stabilized

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.